(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Overview
Description
“(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine” is a chemical compound with the molecular formula C34H34NOPS . It is an off-white to light yellow powder . It is used in research purposes .
Chemical Reactions Analysis
Amines, such as “this compound”, act as nucleophiles due to the active lone pair of electrons on the nitrogen atom . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . The reactions of primary amines with halogenoalkanes can produce a mixture of products including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical and Chemical Properties Analysis
“this compound” is an off-white to light yellow powder . It has a molecular formula of C34H34NOPS and a formula weight of 535.7 . It is air sensitive, heat sensitive, and moisture sensitive .Scientific Research Applications
Catalytic Applications
(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine and its derivatives have been widely researched for their catalytic properties. For instance, they are used in palladium-catalyzed reactions, such as the methoxycarbonylation of styrene (Ngcobo et al., 2021). Similarly, Ruthenium complexes containing this compound have been evaluated for their effectiveness in the asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).
Biofuel Production
This compound is also involved in the production of biofuels. Manganese diphosphine and phosphinoamine complexes, including derivatives of this compound, have been shown to be effective catalysts in the Guerbet reaction for converting ethanol and methanol to biofuels like isobutanol (King et al., 2020).
Stabilization of Copper(I)
The stabilization of copper(I) complexes has been achieved using tetradentate phosphinoamines, which include this compound-related compounds (Tisato et al., 1994).
Electroluminescent Devices
Heteroleptic Copper(I) complexes prepared from this compound and related ligands have been explored for their potential in electroluminescent devices. These studies focus on understanding the electronic and structural properties of such complexes (Leoni et al., 2018).
Pharmaceutical Research
In pharmaceutical research, compounds like 1-(2-(2-(2-(1-Aminoethyl)phenyl)diselanyl)phenyl)ethanamine, which are structurally similar to this compound, have been studied for their antioxidant properties and potential medical applications (Ibrahim et al., 2014).
Mechanism of Action
The mechanism of action of amines involves a nucleophilic attack on a positive or slightly positive part of another molecule or ion . This is due to the active lone pair of electrons on the nitrogen atom . For example, in the reaction between acyl chlorides and amines, the first stage involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine .
Properties
IUPAC Name |
(1S)-1-(2-diphenylphosphanylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJIPHGQGHIMM-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726977 | |
Record name | (1S)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913196-43-7 | |
Record name | (1S)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 913196-43-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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